PEG13-Tos
Overview
Description
PEG13-Tos is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .
Molecular Structure Analysis
PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It contains a hydroxyl group and a tosyl group . The PEG spacer in the structure increases the aqueous solubility of the resulting compound .Chemical Reactions Analysis
The hydroxyl group in PEG13-Tos enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution .Physical And Chemical Properties Analysis
PEG13-Tos has a molecular formula of C31H56O15S and a molecular weight of 700.83 g/mol . It is a PEG derivative containing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Imprinted lncRNA Peg13 and Brain Transcriptome
A study by Keshavarz et al. (2020) on the imprinted lncRNA Peg13 in mice found that it plays a role in regulating sexual preference and the sex-specific brain transcriptome. Mice with a deletion variant of Peg13 showed distinct behavioral changes, such as a preference for animals of the same sex and differences in anxiety levels and activity. This suggests that Peg13 is part of a developmental pathway that regulates social and sexual interactions in the brain (Keshavarz & Tautz, 2020). However, it's important to note that this paper was later retracted due to concerns about data accuracy, as indicated in a 2023 retraction notice (M. Keshavarz, 2023).
Gene Expression and Chromosome Interactions
Court et al. (2014) studied the Peg13-DMR (differentially methylated region) and found that it, along with brain-specific enhancers, dictates the imprinted expression of genes within a certain intellectual disability risk locus. This research adds to the understanding of the molecular mechanisms responsible for the reciprocal expression of Peg13 and other transcripts, highlighting its potential role in intellectual disabilities (Court et al., 2014).
PEGylation in Drug and Gene Delivery
Several studies discuss the application of PEGylation, which involves the modification of molecules with polyethylene glycol (PEG), in drug and gene delivery. PEGylation improves the pharmacokinetic properties of drugs, increases solubility, and reduces immunogenicity. It's used to enhance the effectiveness of peptides, proteins, and nanoparticles in therapeutic agents. Notable studies include:
- Rapozzi et al. (2002) explored the use of PEG-conjugated oligonucleotides in gene expression modulation, demonstrating its potential in therapeutic applications (Rapozzi et al., 2002).
- Roberts et al. (2002) reviewed the chemistry of peptide and protein PEGylation, underscoring its significance in pharmaceutical and biotechnical applications (Roberts, Bentley, & Harris, 2002).
- Suk et al. (2016) described the history and impact of PEGylated nanoparticle formulations, highlighting their role in overcoming biological barriers in drug and gene delivery (Suk, Xu, Kim, Hanes, & Ensign, 2016).
Safety And Hazards
Future Directions
Research suggests that lncRNA PEG13 may play a role in neurological diseases . For instance, one study showed that lncRNA PEG13 attenuates the sevoflurane toxicity against neural stem cells . Another study suggested that lncRNA PEG13 may alleviate hypoxic-ischemic brain damage in neonatal mice . These findings suggest that PEG13-Tos could potentially be used in future research related to these areas.
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHSAUILDFVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PEG13-Tos |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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